molecular formula C14H10O5 B1662702 3-Carbethoxypsoralen CAS No. 20073-24-9

3-Carbethoxypsoralen

Cat. No.: B1662702
CAS No.: 20073-24-9
M. Wt: 258.23 g/mol
InChI Key: CFQAMEDTKHNQTP-UHFFFAOYSA-N
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Description

3-Ethoxycarbonylpsoralen, also known as ethyl 7-oxo-7H-furo[3,2-g]chromene-6-carboxylate, is a member of the psoralen family. Psoralens are naturally occurring photoactive compounds found in plants. They become cytotoxic when activated by specific frequencies of electromagnetic waves, such as ultraviolet light . This compound has a molecular formula of C14H10O5 and a molecular weight of 258.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxycarbonylpsoralen can be synthesized through the esterification of psoralen with ethanol in the presence of a suitable catalyst. The reaction typically involves heating psoralen with ethanol and an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods: Industrial production of 3-Ethoxycarbonylpsoralen follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxycarbonylpsoralen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxycarbonylpsoralen has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxycarbonylpsoralen involves its activation by ultraviolet light. Upon activation, it intercalates into DNA and forms covalent bonds with pyrimidine bases, leading to DNA cross-linking. This results in the inhibition of DNA replication and transcription, ultimately causing cell apoptosis. The apoptotic effect is more pronounced in rapidly dividing cells, making it useful in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxycarbonylpsoralen is unique due to its ethoxycarbonyl group, which enhances its solubility and photoreactivity compared to other psoralen derivatives. This makes it particularly useful in applications requiring high solubility and efficient DNA intercalation .

Properties

IUPAC Name

ethyl 7-oxofuro[3,2-g]chromene-6-carboxylate
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InChI

InChI=1S/C14H10O5/c1-2-17-13(15)10-6-9-5-8-3-4-18-11(8)7-12(9)19-14(10)16/h3-7H,2H2,1H3
Source PubChem
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InChI Key

CFQAMEDTKHNQTP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C3C(=C2)C=CO3)OC1=O
Source PubChem
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Molecular Formula

C14H10O5
Record name 3-CARBETHOXYPSORALEN
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DSSTOX Substance ID

DTXSID2074875
Record name 3-Carbethoxypsoralen
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Molecular Weight

258.23 g/mol
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Physical Description

3-carbethoxypsoralen is a yellow powder. (NTP, 1992)
Record name 3-CARBETHOXYPSORALEN
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 3-CARBETHOXYPSORALEN
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CAS No.

20073-24-9
Record name 3-CARBETHOXYPSORALEN
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Record name Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate
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Record name 3-Carbethoxypsoralen
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Record name 3-Carbethoxypsoralen
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Record name Ethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylate
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Record name 3-CARBETHOXYPSORALEN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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